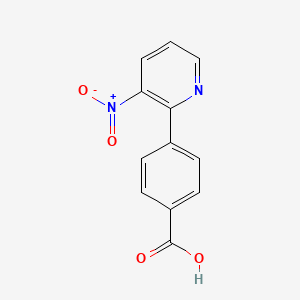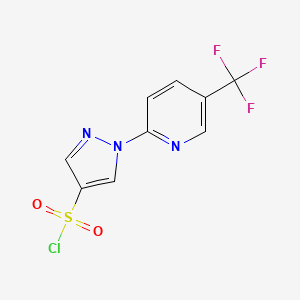![molecular formula C13H18N4S B1320649 4-(1,4-Diazepan-1-YL)-5,6-dimethylthieno[2,3-D]pyrimidine CAS No. 874776-29-1](/img/structure/B1320649.png)
4-(1,4-Diazepan-1-YL)-5,6-dimethylthieno[2,3-D]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,4-Diazepan-1-YL)-5,6-dimethylthieno[2,3-D]pyrimidine is a useful research compound. Its molecular formula is C13H18N4S and its molecular weight is 262.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurotropic Properties and Potential Therapeutic Applications
Research has explored the synthesis of various thieno[2,3-d]pyrimidine derivatives and their neurotropic properties. For instance, Paronikyan et al. (2010) developed methods for synthesizing condensed thieno[3,2-d]pyrimidines, revealing compounds with anticonvulsant activity and sedative properties. These compounds were found to exhibit effects analogous to the well-known drug diazepam, indicating potential therapeutic applications in neurology and psychiatry (Paronikyan et al., 2010).
Tautomerism and Chemical Properties
The tautomerism of 1,4-diazepines fused with pyrimidine rings, including structures similar to 4-(1,4-Diazepan-1-YL)-5,6-dimethylthieno[2,3-D]pyrimidine, has been studied through methods like NMR spectroscopy and quantum chemical calculations. Chebanov et al. (2003) found that for certain derivatives, the enamine form is more stable than the diimine form, influenced by electron-withdrawing effects and the formation of intermolecular hydrogen bonds (Chebanov et al., 2003).
Synthesis and Potential for Antitumor Activity
The synthesis of thieno[2,3-d]pyrimidine derivatives and their potential for antitumor activity has been a subject of research. Alqasoumi et al. (2009) synthesized novel thieno[2,3-d]pyrimidine derivatives, some of which showed promising radioprotective and antitumor activities. This study highlights the potential of these compounds in cancer research and therapy (Alqasoumi et al., 2009).
Anxiolytic, Sedative, and Hypnotic Activities
Studies have also focused on the anxiolytic, sedative, and hypnotic activities of pyrimidine-based diazepine derivatives. Chinnasamy et al. (2017) synthesized Pyrimidino-4,6-(2,4-Diazepine) derivatives and evaluated their anxiolytic, sedative, and hypnotic activity, finding significant activity in some cases compared to standard Diazepam (Chinnasamy et al., 2017).
Potential as Antianxiety Agents
Kirkpatrick et al. (1977) synthesized and evaluated pyrazolo[1,5-a]pyrimidine derivatives for antianxiety properties. Some derivatives showed anxiolytic effects comparable to benzodiazepines like diazepam and chlorodiazepoxide, without potentiating the CNS depressant effects of ethanol or barbiturates (Kirkpatrick et al., 1977).
Wirkmechanismus
Pyrimidine derivatives exert their pharmacological effects through various mechanisms. For instance, their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . Some pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Zukünftige Richtungen
Pyrimidines and their derivatives have shown a wide range of pharmacological effects, making them a promising area for future research . Future research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is another potential future direction .
Eigenschaften
IUPAC Name |
4-(1,4-diazepan-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-9-10(2)18-13-11(9)12(15-8-16-13)17-6-3-4-14-5-7-17/h8,14H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHCLKZEVRYHSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCCNCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1320570.png)
![Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1320571.png)
![Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate](/img/structure/B1320573.png)



![4-[4-(1-Pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine](/img/structure/B1320580.png)
![1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1320585.png)
![Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320586.png)
![Ethyl 4-{2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl}tetrahydro-1(2h)-pyrazinecarboxylate](/img/structure/B1320587.png)
![6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B1320588.png)
![2,3-Dihydro-7-nitrobenzo[b]furan-5-sulphonyl chloride](/img/structure/B1320593.png)
![tert-Butyl 4-{2-[4-(hydrazinocarbonyl)piperidino]-ethyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320594.png)

